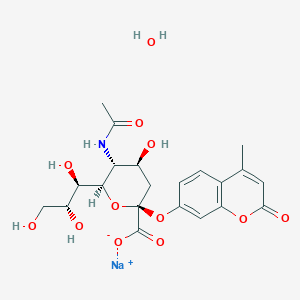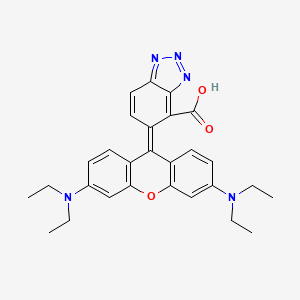
5,7-Dihydroxytryptamine hydrobromide; min. 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxytryptamine hydrobromide (5,7-DHT) is a synthetic derivative of the neurotransmitter serotonin (5-hydroxytryptamine). It is a potent agonist of the 5-HT2A receptor and has been used in a wide range of scientific research applications. It is a widely used compound in laboratory experiments due to its high purity, reliable availability, and low cost.
Scientific Research Applications
5,7-Dihydroxytryptamine hydrobromide; min. 95% has been used in a wide range of scientific research applications. It has been used to study the physiology and biochemistry of the 5-HT2A receptor, as well as its role in the body’s response to stress and anxiety. It has also been used to investigate the effects of drugs on the 5-HT2A receptor, and to study the role of serotonin in mood and behavior. In addition, it has been used to study the effects of 5-HT2A receptor activation on the cardiovascular system.
Mechanism of Action
5,7-Dihydroxytryptamine hydrobromide; min. 95% binds to the 5-HT2A receptor, which is a serotonin receptor found in the central and peripheral nervous systems. It activates the receptor, resulting in the opening of ion channels and the release of second messengers, such as cyclic AMP and calcium. These second messengers then trigger a cascade of biochemical and physiological responses, resulting in the desired effects.
Biochemical and Physiological Effects
The activation of the 5-HT2A receptor by 5,7-Dihydroxytryptamine hydrobromide; min. 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of norepinephrine, as well as to increase the production of cyclic AMP and calcium. It has also been shown to increase the activity of certain enzymes, such as phospholipase C and protein kinase C. In addition, it has been shown to increase the release of glutamate and aspartate, which are important neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
The use of 5,7-Dihydroxytryptamine hydrobromide; min. 95% in laboratory experiments has several advantages. It is available in high purity and is relatively inexpensive, making it an ideal choice for research studies. In addition, it is a potent agonist of the 5-HT2A receptor, making it suitable for a wide range of research applications. The main limitation of 5,7-Dihydroxytryptamine hydrobromide; min. 95% is that it is not suitable for long-term studies, as its effects are short-lived.
Future Directions
The use of 5,7-Dihydroxytryptamine hydrobromide; min. 95% in scientific research will likely continue to expand in the future. It has already been used in a wide range of studies, and its potential applications are only beginning to be explored. Future research may focus on the role of 5-HT2A receptor activation in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, it may be used to study the effects of drugs on the 5-HT2A receptor, as well as its role in the body’s response to stress and anxiety. Finally, it may be used to investigate the effects of 5-HT2A receptor activation on the cardiovascular system.
Synthesis Methods
The synthesis of 5,7-Dihydroxytryptamine hydrobromide; min. 95% is relatively simple and can be accomplished in a few steps. The first step involves the reaction of 5-hydroxytryptamine with bromine to yield 5-bromo-tryptamine. This is then reacted with sodium hydroxide to form 5,7-dihydroxytryptamine. Finally, the product is precipitated and purified using a recrystallization process.
properties
IUPAC Name |
2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.BrH/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14;/h3-5,12-14H,1-2,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRZGCBQKAJSBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CC[NH3+])O)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

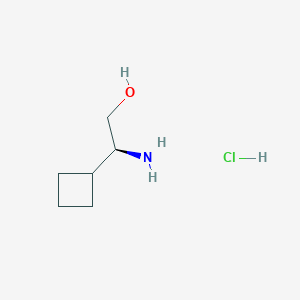
![(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM](/img/structure/B6309048.png)
![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)

![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)

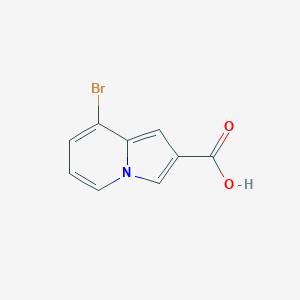

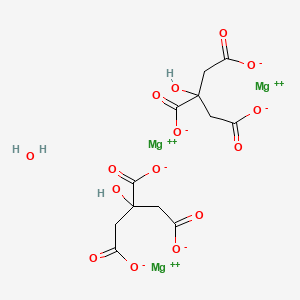
![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)
